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Compound of Interest

Compound Name: Amino-PEG7-acid

Cat. No.: B11826620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amino-PEG7-acid is a heterobifunctional linker molecule that plays a crucial role in the field of

bioconjugation and drug development. It features a primary amine group and a carboxylic acid

group at opposite ends of a discrete seven-unit polyethylene glycol (PEG) chain. This unique

structure allows for the covalent linkage of two different molecules, making it an invaluable tool

in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates

(ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] The PEG spacer enhances

water solubility and biocompatibility of the resulting conjugate, while providing a flexible

connection between the linked moieties.[1]

Chemical Properties and Data
Amino-PEG7-acid is characterized by its well-defined structure and molecular weight, which

are essential for precise control in complex bioconjugation strategies.
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Property Value Reference

Chemical Name

2-(2-(2-(2-(2-(2-(2-

aminoethoxy)ethoxy)ethoxy)et

hoxy)ethoxy)ethoxy)ethoxy)ac

etic acid

CAS Number 2376111-92-9 [1][3]

Molecular Formula C17H35NO9

Molecular Weight 397.46 g/mol

Appearance Off-white to light yellow oil

Purity Typically ≥95%

Storage Store at -20°C

Solubility:
While specific quantitative solubility data for Amino-PEG7-acid is not readily available in

published literature, it is expected to be soluble in a range of polar organic solvents and

aqueous buffers. For practical application, it is recommended to dissolve the compound in a

small amount of a water-miscible organic solvent such as DMSO or DMF before adding it to an

aqueous reaction mixture. To enhance solubility, gentle warming to 37°C and sonication can be

employed.

Spectroscopic Data:
Detailed spectroscopic data such as 1H NMR and 13C NMR are crucial for confirming the

structure and purity of Amino-PEG7-acid. While a publicly available spectrum for this specific

molecule is not available, the expected chemical shifts can be predicted based on its structure.

Predicted ¹H NMR Chemical Shifts:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.glpbio.com/amino-peg7-acid.html
https://www.chemicalbook.com/CASEN_2376111-92-9.htm
https://www.benchchem.com/product/b11826620?utm_src=pdf-body
https://www.benchchem.com/product/b11826620?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11826620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons Expected Chemical Shift (ppm)

-CH2-COOH ~4.1

-O-CH2-CH2-O- (PEG backbone) 3.6-3.7

-CH2-NH2 ~2.9

-NH2 Variable

-COOH Variable (typically >10)

Predicted ¹³C NMR Chemical Shifts:

Carbon Expected Chemical Shift (ppm)

-C=O ~170-175

-CH2-COOH ~68-70

-O-CH2-CH2-O- (PEG backbone) ~69-72

-CH2-NH2 ~40-42

Experimental Protocols
The following is a general protocol for the conjugation of Amino-PEG7-acid to a target

molecule containing a primary amine, through the activation of its carboxylic acid group. This is

a common step in the synthesis of more complex molecules like PROTACs or ADCs.

Activation of the Carboxylic Acid Group of Amino-PEG7-
acid with EDC/NHS:
This two-step, one-pot reaction is a widely used method for forming a stable amide bond

between a carboxylic acid and a primary amine.

Materials:

Amino-PEG7-acid
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or sulfo-NHS

Amine-containing target molecule

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0)

Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

Preparation of Reagents:

Dissolve Amino-PEG7-acid in anhydrous DMF or DMSO to a desired concentration (e.g.,

100 mM).

Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO at a

concentration equimolar to or in slight excess (e.g., 1.1-1.5 equivalents) of Amino-PEG7-
acid.

Dissolve the amine-containing target molecule in the reaction buffer.

Activation of Amino-PEG7-acid:

In a reaction vessel, combine the Amino-PEG7-acid solution with the EDC and NHS

solutions.

Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-

ester intermediate.

Conjugation to the Target Molecule:

Add the activated Amino-PEG7-acid (NHS-ester) solution to the solution of the amine-

containing target molecule.
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The molar ratio of the activated linker to the target molecule should be optimized based on

the specific application, but a starting point of 10-20 fold molar excess of the linker is

common for protein labeling.

Allow the reaction to proceed at room temperature for 2 hours to overnight with gentle

stirring. The reaction progress can be monitored by techniques such as LC-MS.

Quenching and Purification:

Quench the reaction by adding a quenching solution to consume any unreacted NHS-

ester.

Purify the resulting conjugate using appropriate chromatographic techniques, such as

size-exclusion chromatography (for proteins) or reversed-phase HPLC (for small

molecules), to remove excess reagents and byproducts.

Applications in Drug Development
Amino-PEG7-acid is a key component in the development of targeted therapeutics, primarily

in the synthesis of PROTACs and ADCs.

Proteolysis-Targeting Chimeras (PROTACs):
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase,

leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome. Amino-PEG7-acid serves as a flexible linker connecting the target protein-

binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG chain are

critical for the formation of a stable ternary complex between the target protein, the PROTAC,

and the E3 ligase, which is essential for efficient protein degradation.

Antibody-Drug Conjugates (ADCs):
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent

cytotoxic agent specifically to cancer cells. The linker, in this case derived from a

heterobifunctional molecule like Amino-PEG7-acid, plays a crucial role in the stability and

efficacy of the ADC. The hydrophilic PEG spacer can improve the solubility and

pharmacokinetic properties of the ADC.
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Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC

molecule using Amino-PEG7-acid as the linker.
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Reactants
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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